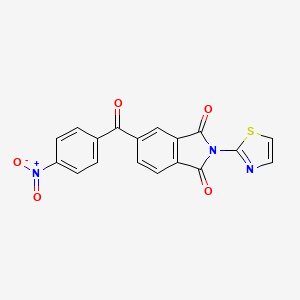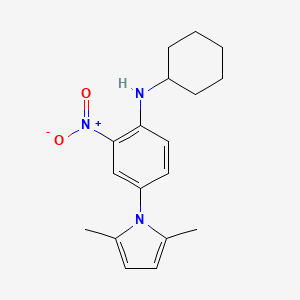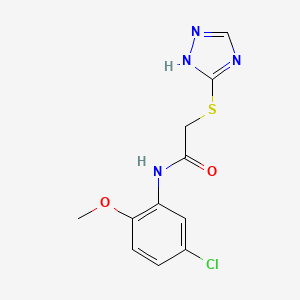
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is based on its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pockets of proteins that are involved in protein-protein interactions, thereby preventing the interaction between the two proteins. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione are related to its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. It has also been shown to inhibit angiogenesis by inhibiting the interaction between HIF-1α and ARNT. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by inhibiting the interaction between Bcl-2 and BH3.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases. However, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has some limitations for lab experiments. It is a complex compound that requires careful attention to detail to ensure the purity and yield of the final product. It is also relatively expensive compared to other compounds that are used to study protein-protein interactions.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of new protein-protein interactions that can be targeted by 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, the potential therapeutic applications of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease, need to be further explored. Finally, the development of new analogs of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione with improved potency and selectivity is an area of research that holds great promise.
Conclusion:
In conclusion, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of protein-protein interactions and has several advantages for lab experiments. However, it also has some limitations, including its complexity and cost. There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of new protein-protein interactions, and the development of new analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form 4-nitrobenzoylhydrazide. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-2-BH3, and HIF-1α-ARNT. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O5S/c22-15(10-1-4-12(5-2-10)21(25)26)11-3-6-13-14(9-11)17(24)20(16(13)23)18-19-7-8-27-18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGEPIELGYBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)


![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)


![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
